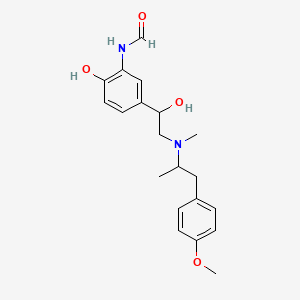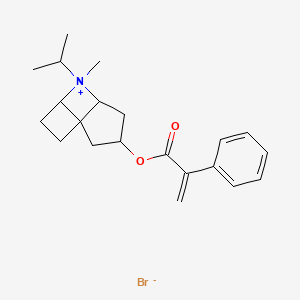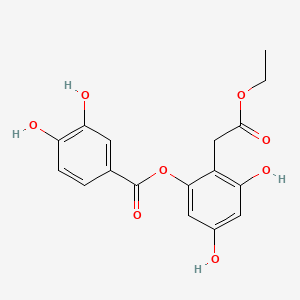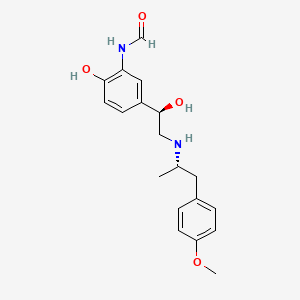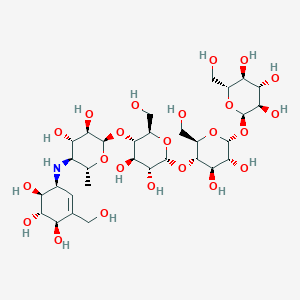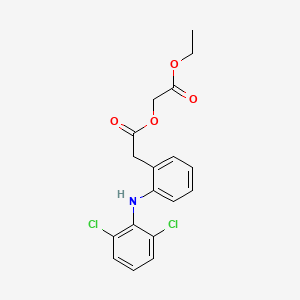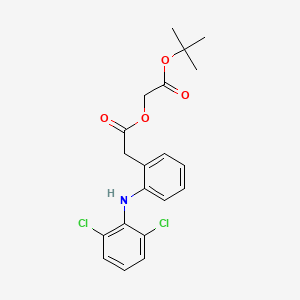
Citalopram Impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Citalopram impurities are substances that can be found in the pharmaceutical drug Citalopram . Citalopram is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression, obsessive-compulsive disorder, and panic disorders . It exists in two enantiomeric forms: S-(+)-citalopram and R-(−)-citalopram . The S enantiomer provides the antidepressant effects .
Synthesis Analysis
The synthesis of Citalopram and its impurities has been investigated in several studies . For instance, one study confirmed the structure of an impurity as 1-[1-(3-Dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzo-furan-5-yl]-ethanone . Another study reported the preparation method of escitalopram oxalate impurity, where citalopram was hydrolyzed to get citalopram amide impurities .Molecular Structure Analysis
The molecular structures of Citalopram and its impurities have been analyzed in several studies . For example, one study confirmed the structure of an impurity as 1-(1,1-bis(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl)-4-(dimethylamino)butan-1-one hydrobromide .Chemical Reactions Analysis
The chemical reactions involving Citalopram and its impurities have been studied . For instance, forced degradation of Citalopram was carried out under thermal, photo, acidic, alkaline, and peroxide conditions. The degradation products and unknown impurities were isolated and characterized .Physical And Chemical Properties Analysis
The physical and chemical properties of Citalopram and its impurities have been analyzed using various methods . For example, one study used the RP-HPLC method for the separation of Citalopram and its four impurities .科学的研究の応用
Characterization and Isolation Techniques :
- High-performance liquid chromatography/tandem multistage mass spectrometry (HPLC/MS(n)) and nuclear magnetic resonance (NMR) are used for characterizing trace impurities in citalopram, helping in understanding the drug's purity and safety (Sun et al., 2007).
- Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is another method developed for the identification and isolation of citalopram impurities. These techniques are critical for ensuring the quality of the bulk drug substance (Raman et al., 2009).
Pharmacological and Clinical Effects :
- Studies have investigated the effects of citalopram and its impurities on various conditions, such as impulsive aggression in children and adolescents. Such research helps in understanding the broader applications and potential side effects of the drug (Armenteros & Lewis, 2002).
- Research into the pharmacological profile of citalopram as a specific serotonin uptake inhibitor provides insights into its antidepressant activity, which is crucial for clinical applications (Hyttel, 1982).
Environmental Impact and Toxicity :
- Citalopram impurities have been studied for their environmental impact, particularly their behavior in aquatic systems. Understanding how these compounds affect ecosystems is vital for assessing the environmental safety of pharmaceuticals (Kellner et al., 2016).
Methodological Innovations and Analytical Techniques :
- Research has led to the development of novel methods for the analysis of citalopram in various formulations, including its determination in urine, which is important for both clinical and forensic toxicology (Faridbod et al., 2020).
- Techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) are used for the simultaneous separation and determination of citalopram and its impurities, which is critical for quality control in drug manufacturing (Rao et al., 2008).
作用機序
Target of Action
Citalopram Impurity, also known as “4-(dimethylamino)-1-[4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)phenyl]butan-1-one”, is a selective serotonin reuptake inhibitor (SSRI) . The primary target of this compound is the serotonin reuptake transporter (SERT), also known as solute carrier family 6 member 4 (SLC6A4) . SERT plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is involved in mood regulation .
Mode of Action
This compound inhibits the reuptake of serotonin (5-HT) by blocking the action of the SERT, thereby increasing the level of serotonin in the synaptic cleft . This leads to the potentiation of serotonergic activity in the central nervous system (CNS), which is thought to be a major mechanism underlying its therapeutic effects .
Biochemical Pathways
The presence of this compound affects several biochemical pathways. In clinical responders, neural function pathways are primarily up- or downregulated after incubation with citalopram . In non-responders, deregulated pathways mainly involve cell adhesion and immune response .
Pharmacokinetics
This compound exhibits linear pharmacokinetics in the therapeutic dose range . Following oral administration, it is rapidly absorbed, with peak plasma levels observed approximately after 1-4 hours and a plasma half-life of approximately 35 hours . Due to its high lipophilicity, it has a high bioavailability of approximately 80% after oral administration . It is metabolized by the hepatic cytochrome P450 system .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to have protective effects against impaired mitochondrial dynamics, defective mitochondrial biogenesis, defective mitophagy, and synaptic dysfunction in certain cell lines . Moreover, it has been suggested that it reduces mutant APP and Aβ and mitochondrial toxicities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, suspended sediment (SPS) in aquatic environments can significantly increase the immobilization of Daphnia magna, a model organism often used in ecotoxicology studies . Furthermore, the oxidation of citalopram has been examined during sodium hypochlorite and chlorine dioxide chlorination processes, suggesting that environmental conditions can affect its stability .
Safety and Hazards
Citalopram impurity standard is intended for use in laboratory tests only as specifically prescribed in the British Pharmacopoeia . It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
将来の方向性
特性
IUPAC Name |
4-(dimethylamino)-1-[4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)phenyl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35FN2O3/c1-27(2)15-5-7-24(30)19-8-13-23(20(17-19)18-29)25(31,14-6-16-28(3)4)21-9-11-22(26)12-10-21/h8-13,17,29,31H,5-7,14-16,18H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFKFMBCIVIXRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)C1=CC(=C(C=C1)C(CCCN(C)C)(C2=CC=C(C=C2)F)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary impurity found during citalopram synthesis, and how is it addressed during the purification process?
A1: The primary impurity encountered during citalopram synthesis is desmethyl-citalopram. To enhance the purity of citalopram, this impurity is targeted for removal. This is achieved through a reaction with specific chemical agents capable of forming amides or amide-like groups. These agents selectively react with desmethyl-citalopram, forming derivatives that can be easily separated from the desired citalopram product. Following the removal of these amide derivatives, further purification steps are employed to isolate pure citalopram base or its salt forms. [, ]
Q2: What analytical techniques are employed to assess the purity of citalopram and quantify its impurities?
A2: High-performance liquid chromatography (HPLC) serves as a key analytical method for evaluating the purity of citalopram and quantifying the presence of impurities. [] This technique enables the separation and identification of citalopram and its impurities based on their distinct chemical properties and interactions with the chromatographic column. The optimization of HPLC conditions, such as buffer pH, flow rate, and column temperature, is crucial to ensure effective separation and accurate quantification.
Q3: How can computational chemistry tools be applied to understand the chromatographic behavior of citalopram and its impurities?
A3: Quantitative structure-retention relationship (QSRR) studies, employing algorithms like partial least squares regression (PLSR) and artificial neural networks (ANN), can predict the retention times of citalopram and its impurities in HPLC. [] By correlating molecular descriptors of the compounds with their retention behavior, QSRR models provide insights into the factors influencing separation. This information is valuable for optimizing analytical methods and predicting the behavior of new impurities or degradation products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
